molecular formula C13H19NO4S2 B2854758 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448123-48-5

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

カタログ番号: B2854758
CAS番号: 1448123-48-5
分子量: 317.42
InChIキー: HRNAAPLIYIZWRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a pyrrolidine derivative featuring dual sulfonyl substituents: a 3,4-dimethylphenylsulfonyl group at position 1 and a methylsulfonyl group at position 2. The dual sulfonyl groups likely enhance its electron-withdrawing properties and influence its solubility, stability, and binding affinity compared to simpler pyrrolidine derivatives.

特性

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-10-4-5-12(8-11(10)2)20(17,18)14-7-6-13(9-14)19(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNAAPLIYIZWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Observations :

  • This suggests steric or electronic challenges in introducing bulky substituents like 3,4-dimethylphenyl groups .
  • Fluorination vs. Methylation : IIc’s 3,4-difluoro substituents introduce polarity and metabolic stability, whereas the target’s 3,4-dimethyl groups enhance lipophilicity, which could influence pharmacokinetics .

Methylsulfonyl-Containing Piperidine/Pyrrolidine Derivatives ()

lists piperidine and tetrahydropyridine derivatives with methylsulfonylphenyl groups, such as 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol . These compounds share the methylsulfonyl motif but differ in core structure (piperidine vs. pyrrolidine) and substitution patterns:

Feature Target Compound Piperidine Derivatives ()
Core Structure Pyrrolidine Piperidine or tetrahydropyridine
Substituents Dual sulfonyl groups Single methylsulfonyl + alkyl/aryl groups
Potential Applications Ligand design, enzyme inhibition Likely CNS-targeting agents (e.g., receptor modulation)

Key Observations :

  • Core Flexibility: Piperidine derivatives (e.g., 1-propylpiperidin-4-ol) often exhibit conformational flexibility, which may enhance binding to biological targets.
  • Dual vs. Single Sulfonyl Groups : The target’s dual sulfonyl groups may provide stronger hydrogen-bonding interactions compared to single-sulfonyl analogs, though this could also reduce membrane permeability .

Pyrrolidine Derivatives with Aromatic Substituents ()

details 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine (C21H27NO3), a pyrrolidine derivative with methoxy and phenyl groups. While structurally distinct, it highlights key contrasts:

Feature Target Compound 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)pyrrolidine
Molecular Weight ~333.4 g/mol 341.44 g/mol
Substituents Sulfonyl groups (polar) Methoxy and phenyl groups (lipophilic)
Potential Solubility Higher aqueous solubility Lower aqueous solubility

Key Observations :

  • Lipophilicity vs. Polarity : The target compound’s sulfonyl groups increase polarity, likely enhancing solubility in polar solvents compared to the lipophilic methoxy/phenyl substituents in ’s compound .
  • Pharmacological Implications : The methoxy groups in ’s compound may confer antioxidant or CNS activity, whereas the target’s sulfonyl groups could favor protease or kinase inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation of pyrrolidine derivatives. Key steps include:

  • Step 1 : Introduction of the 3,4-dimethylphenylsulfonyl group via nucleophilic substitution under anhydrous conditions.
  • Step 2 : Methylsulfonylation at the 3-position using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents significantly impact yields. Purification via flash chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms regioselectivity of sulfonyl group attachment and detects stereochemical impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace byproducts.
  • HPLC/UPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do computational models (e.g., molecular docking, DFT) predict the biological activity and interaction mechanisms of this compound with target proteins?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., enzymes with sulfonyl-group-binding pockets).
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., charge distribution on sulfonyl groups) to explain reactivity or metabolic stability .
  • Validation : Compare computational results with experimental assays (e.g., enzyme inhibition kinetics) to refine models .

Q. What strategies can resolve contradictions in observed vs. predicted reactivity or bioactivity data for sulfonyl-containing pyrrolidine derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. computational predictions).
  • Stereochemical Analysis : Investigate enantiomer-specific effects via chiral separation (e.g., chiral HPLC) and activity assays .
  • Reaction Kinetics : Use stopped-flow spectroscopy to probe transient intermediates in sulfonylation reactions .

Q. How does the stereochemistry at the pyrrolidine ring influence the compound’s physicochemical properties and target binding affinity?

  • Methodological Answer :

  • Stereoisomer Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution to produce enantiomers.
  • Comparative Studies : Assess solubility, logP, and membrane permeability of enantiomers.
  • Biological Assays : Test enantiomers against targets (e.g., GPCRs) to identify stereospecific interactions. SAR data from analogs suggest fluorine substitution at specific positions enhances selectivity .

Q. What advanced separation technologies (e.g., chiral chromatography, SFC) are suitable for resolving diastereomers or enantiomers during synthesis?

  • Methodological Answer :

  • Chiral Stationary Phases : Use cellulose- or amylose-based columns for HPLC.
  • Supercritical Fluid Chromatography (SFC) : Achieves faster separation with CO2-based mobile phases, ideal for heat-sensitive derivatives .
  • Process Optimization : Adjust pressure (100–150 bar) and co-solvent (methanol/isopropanol) ratios to improve resolution .

Q. How can in silico metabolic stability assays guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • Metabolic Site Prediction : Tools like MetaSite identify vulnerable positions (e.g., methylsulfonyl groups prone to oxidative metabolism).
  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance to block metabolic hotspots.
  • ADMET Modeling : Predict bioavailability and toxicity using QSAR models trained on pyrrolidine analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。